molecular formula C11H13F2NO2 B15313611 Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B15313611
M. Wt: 229.22 g/mol
InChI Key: CZOLJPFIKGSTIO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a difluorophenyl ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethanol.

    Substitution: Various substituted derivatives of the difluorophenyl ring.

Scientific Research Applications

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
  • Ethyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
  • Ethyl 2-(2,6-difluorophenyl)-2-(ethylamino)acetate

Uniqueness

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methylamino group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)9-7(12)5-4-6-8(9)13/h4-6,10,14H,3H2,1-2H3

InChI Key

CZOLJPFIKGSTIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1F)F)NC

Origin of Product

United States

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